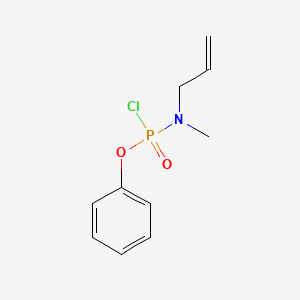
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a methyl group, and a prop-2-en-1-yl group attached to a phosphoramidochloridate moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate typically involves the reaction of phenylphosphorodichloridate with N-methyl-N-prop-2-en-1-ylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:
Phenylphosphorodichloridate+N-methyl-N-prop-2-en-1-ylamine→Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain precise control over reaction parameters, and advanced purification techniques such as distillation and recrystallization are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can convert the phosphoramidochloridate group to phosphoramidite.
Substitution: The chloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphoramidates, phosphoramidites, or phosphorothioates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides, thiols, or primary amines under mild conditions.
Major Products Formed
Oxidation: Phosphoramidate derivatives.
Reduction: Phosphoramidite derivatives.
Substitution: Various phosphoramidates, phosphoramidites, and phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphoramidate and phosphoramidite derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate involves its interaction with nucleophilic sites in target molecules. The chloridate group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify biological macromolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites in the target molecules.
Comparaison Avec Des Composés Similaires
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate can be compared with other similar compounds such as:
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidate: Lacks the chloridate group and is less reactive.
Phenyl N-methyl-N-prop-2-en-1-ylphosphorothioamidate: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidite: Contains a phosphoramidite group, which is more prone to oxidation.
The uniqueness of this compound lies in its highly reactive chloridate group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
920526-10-9 |
|---|---|
Formule moléculaire |
C10H13ClNO2P |
Poids moléculaire |
245.64 g/mol |
Nom IUPAC |
N-[chloro(phenoxy)phosphoryl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C10H13ClNO2P/c1-3-9-12(2)15(11,13)14-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
Clé InChI |
HILLGMORKCNOIH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=C)P(=O)(OC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
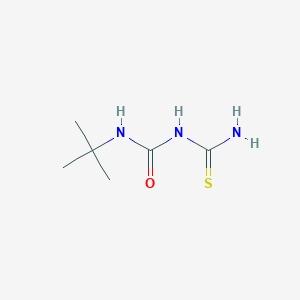
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
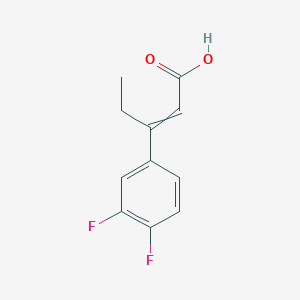
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
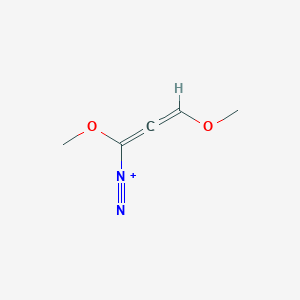
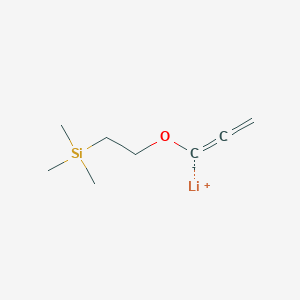
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)

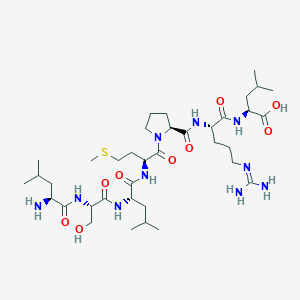
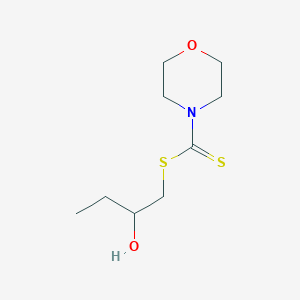
![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
